Dinoponeratoxin Da-3105
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLKDWWNKHKDKIIAVAKEMGKAGLQAA |
Origin of Product |
United States |
Structural Characterization and Homology Analysis of Dinoponeratoxin Da 3105
Primary Structure Elucidation: Amino Acid Sequencing
The determination of the precise amino acid sequence, or primary structure, of Dinoponeratoxin Da-3105 was accomplished through a combination of sophisticated biochemical techniques.
The primary structure of this compound was determined using de novo sequencing methods. nih.govresearchgate.net This approach derives the peptide's amino acid sequence directly from its tandem mass spectra without relying on a pre-existing sequence database. nih.gov For the dinoponeratoxins, including Da-3105, researchers employed a combination of Edman degradation and exact mass precursor ion selection. nih.govresearchgate.net Edman degradation is a classic method of sequencing amino acids in a peptide, cleaving them one at a time from the N-terminus for subsequent identification. This, coupled with modern mass spectrometry, allows for the unambiguous determination of a novel peptide's sequence. nih.govresearchgate.net
Mass spectrometry was a cornerstone technique for both the initial discovery and the sequential confirmation of this compound's structure. The initial analysis of the D. australis venom utilized High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS), which allowed for the separation and initial characterization of the venom's numerous peptide components. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) was then used for the de novo sequencing process, providing the fragmentation data necessary to piece together the amino acid sequence. researchgate.netthermofisher.com The high mass accuracy and resolution of these techniques are critical for distinguishing between amino acids with very similar masses and confirming the final, complete sequence. thermofisher.com
Comparative Sequence Analysis and Homology
Analysis of the primary structure of this compound reveals significant homology to other peptides, both within the Dinoponera genus and in other ponerine ants.
This compound is one of two large, abundant peptides found in the venom of D. australis, the other being Dinoponeratoxin Da-3177. These two peptides are highly similar, exhibiting a 92.9% identity across a 28-residue overlap. nih.govresearchgate.net Furthermore, both Da-3105 and Da-3177 share significant sequence similarity with Ponericin G2, an antimicrobial peptide from another ponerine ant, Pachycondyla goeldii. nih.govresearchgate.net Approximately 50% of the sequence of Da-3105 is shared with Ponericin G2. nih.govresearchgate.net This group of peptides, comprising Da-3105 and Da-3177, is sometimes referred to as Group VI dinoponeratoxins based on this considerable homology to ponericin G2. researchgate.netuts.edu.au
| Peptide | Source Organism | Sequence Identity with Da-3105 |
|---|---|---|
| Dinoponeratoxin Da-3177 | Dinoponera australis | 92.9% |
| Ponericin G2 | Pachycondyla goeldii | ~50% |
This compound belongs to a larger family of peptides known as dinoponeratoxins, which have been identified in the venoms of Dinoponera australis and Dinoponera quadriceps. researchgate.netnih.gov Transcriptome analysis of the venom gland of D. quadriceps has confirmed the presence of precursor sequences for peptides that are homologous to those found in D. australis, including Da-3105. plos.orgplos.organtgenomes.org While dinoponeratoxins as a broad class show varying degrees of homology to other linear venom peptides, the most significant and defining homology for Da-3105 is with its sister peptide Da-3177 and with the ponericin family of peptides. researchgate.netnih.gov
The high degree of sequence identity between this compound and Dinoponeratoxin Da-3177 points to a strongly conserved set of amino acid residues that are likely critical for their structure and function. nih.govresearchgate.net The comparative analysis with Ponericin G2 further highlights a conserved motif shared among different genera of ponerine ants, suggesting a common evolutionary origin and potentially a shared biological role, such as antimicrobial or cytolytic activity. nih.govresearchgate.netnih.gov While specific structural motifs like the inhibitor cystine knot (ICK) have been found in other, minor components of Dinoponera venom, Da-3105 is characterized as a linear peptide, with its conserved residues being the primary feature of note derived from sequence alignments. nih.govplos.org
Predicted Secondary and Tertiary Structural Elements of this compound
This compound is a major peptidic component of the venom from the giant Neotropical hunting ant, Dinoponera australis. researchgate.net Understanding its three-dimensional structure is crucial for elucidating its biological function. In the absence of direct experimental data from methods like X-ray crystallography or NMR spectroscopy, its structural elements have been predicted through computational approaches based on its amino acid sequence and homology to other known peptides.
Computational Modeling and Predictive Algorithms
The structural prediction of this compound relies heavily on homology modeling and sequence analysis algorithms. A key finding is its significant sequence similarity to other peptides, which provides a basis for structural inference. researchgate.net For instance, Da-3105 shares a 92.9% identity over a 28-residue overlap with another major peptide from the same venom, Dinoponeratoxin Da-3177. researchgate.netresearchgate.net Furthermore, it exhibits approximately 50% sequence identity with ponericin G2, an antimicrobial peptide from another ponerine ant, Pachycondyla goeldii. researchgate.netresearchgate.net
Computational tools are employed to align these sequences and predict structural motifs. Transcriptome analysis of the related ant species Dinoponera quadriceps has utilized algorithms like ClustalW for multiple sequence alignments of its dinoponeratoxins with those from D. australis, including Da-3105. nih.govplos.org Such alignments are fundamental in bioinformatics for identifying conserved regions and predicting secondary structural elements like α-helices and β-strands. nih.gov By comparing the amino acid sequence of Da-3105 with a database of proteins with known structures, predictive algorithms can generate models of its likely three-dimensional conformation. These methods operate on the principle that proteins with similar sequences tend to fold into similar structures.
Hypothesized Amphipathic Alpha-Helical Structure
Based on its homology with peptides like ponericin G2 and the general characteristics of many venom peptides, this compound is hypothesized to adopt an amphipathic alpha-helical structure. researchgate.netunesp.br An amphipathic α-helix is a secondary structure motif where the amino acid residues are arranged to create two distinct faces: one hydrophobic (nonpolar) and one hydrophilic (polar). colostate.edu This segregation occurs because hydrophilic amino acids tend to appear at every second or third position, while hydrophobic side chains are often found at every third or fourth position in the sequence. colostate.edu
This structural arrangement is common for membrane-active peptides, such as many antimicrobial peptides (AMPs), which interact with the lipid bilayers of cell membranes. nih.govub.edu The hydrophobic face of the helix facilitates insertion into the nonpolar lipid membrane, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids. colostate.edunih.gov The proline residue often found in such peptides can induce a bend or hinge in the helical structure. unesp.br The predicted amphipathic α-helical nature of this compound is consistent with its relationship to ponericins, which are known to have antimicrobial and hemolytic activities mediated by this type of structure. researchgate.netnih.gov
Biosynthesis and Gene Expression of Dinoponeratoxin Da 3105
Venom Gland Transcriptome Analysis
Transcriptome analysis of the venom glands of species such as Dinoponera quadriceps has been instrumental in elucidating the genetic blueprint of dinoponeratoxins. By sequencing the messenger RNA (mRNA) present in these glands, researchers have been able to identify the precursor molecules of these toxins and analyze their constituent parts.
Identification of cDNA Precursors
The initial products of gene transcription are complementary DNA (cDNA) precursors. In the case of dinoponeratoxins, transcriptome studies have successfully identified these precursor sequences. For instance, analysis of the D. quadriceps venom gland transcriptome revealed several contigs (overlapping DNA sequences) that encode for dinoponeratoxin precursors. plos.org A high proportion of the transcripts found were identified as precursors for various dinoponeratoxin isoforms, indicating a significant genetic investment in the production of these toxins. plos.org
Specifically, contigs from RNA deep sequencing have been compared to the mature peptide sequence of Da-3105 from Dinoponera australis, confirming their identity as the genetic precursors to this specific toxin. nih.gov This comparative approach has been crucial in linking the genetic information to the final peptide product.
Analysis of Signal Peptides and Pro-regions
The cDNA precursors of dinoponeratoxins contain distinct regions that are crucial for their processing and maturation: a signal peptide and a pro-region. The signal peptide, or pre-peptide, is a short sequence at the N-terminus of the precursor molecule. Its primary function is to direct the nascent polypeptide chain into the endoplasmic reticulum for secretion. This region is typically cleaved off during the early stages of protein processing. Multiple sequence alignments of dinoponeratoxin precursors have clearly identified these highly conserved signal peptide regions. nih.gov
Following the signal peptide is the pro-region, or pro-peptide. This sequence is also cleaved from the precursor to yield the mature, active toxin. The pro-regions of dinoponeratoxin precursors are located between the signal peptide and the mature toxin sequence. nih.gov The cleavage of this pro-region is a critical step in the maturation of the toxin, and its sequence can influence the folding and stability of the mature peptide.
Genomic Context and Toxin Gene Evolution
The diversity and potency of dinoponeratoxins are the results of a dynamic evolutionary history. The genes encoding these toxins have undergone processes of duplication and diversification, leading to a family of related but functionally distinct peptides. The conservation of these toxin genes across different Dinoponera species highlights their essential role in the survival and predatory success of these ants.
Gene Duplication and Diversification in Dinoponeratoxin Families
The existence of numerous dinoponeratoxin isoforms within a single species and across the Dinoponera genus strongly suggests that the genes encoding these toxins have arisen through gene duplication events. researchgate.net This process creates multiple copies of a gene, which can then accumulate mutations independently. Over evolutionary time, this can lead to neofunctionalization, where the new gene acquires a novel function, or subfunctionalization, where the original functions are partitioned between the two genes.
The conserved signal peptide regions coupled with the divergent sequences of the mature toxins in the dinoponeratoxin family are indicative of this evolutionary pattern. researchgate.net It is hypothesized that an ancestral toxin gene was duplicated, and while the signal sequence remained conserved to ensure proper secretion, the region encoding the mature toxin was free to evolve, giving rise to a variety of toxins with potentially different potencies and target specificities. researchgate.net This diversification has resulted in a rich arsenal (B13267) of peptides, as evidenced by the numerous dinoponeratoxins identified. nih.gov
Evolutionary Conservation Across Dinoponera Species
Despite the diversification, there is a notable degree of evolutionary conservation in dinoponeratoxin genes across different Dinoponera species. Sequence alignments of dinoponeratoxin precursors from D. quadriceps and the mature Da-3105 peptide from D. australis reveal significant similarities. nih.gov This conservation underscores the fundamental importance of these toxins for the ecological niche occupied by these ants.
The sharing of homologous toxin sequences indicates a common ancestor for these species and points to the early evolution of this potent venom component within the Dinoponera lineage. plos.org The maintenance of these toxin genes over evolutionary time is a testament to their critical role in predation and defense.
Post-Translational Modifications and Maturation Pathways
The journey from a translated polypeptide to a fully functional Dinoponeratoxin Da-3105 involves several crucial post-translational modifications (PTMs). These modifications are enzymatic processes that alter the structure of the peptide after it has been synthesized by the ribosome.
While the specific maturation pathway of Da-3105 has not been detailed in isolation, studies on related dinoponeratoxins and other ponerine ant venoms provide significant clues. A common PTM observed in venom peptides is C-terminal amidation. In a study of D. australis venom, amidation was observed in half of the major peptide components. researchgate.net This modification can enhance the biological activity and stability of the peptide.
Other potential modifications include proteolytic cleavage, which as mentioned, is necessary to remove the signal peptide and pro-region from the precursor to release the mature toxin. researchgate.net Further modifications, such as methionine sulfoxide (B87167) formation and lysine (B10760008) amidation, have been identified in other poneritoxins from D. quadriceps, suggesting that similar modifications could occur in this compound. uniprot.org The final mature toxin is the result of these intricate processing steps, which transform an inactive precursor into a potent neurotoxin.
Amidation and Other Observed Modifications
Post-translational modifications (PTMs) are crucial enzymatic processes that occur after a protein or peptide is synthesized, significantly diversifying the functionality of a single gene product. nih.gov In the venom of the giant Neotropical hunting ant Dinoponera australis, several of the major peptide components, known as dinoponeratoxins, undergo such modifications. researchgate.net
One of the key modifications observed among these peptides is C-terminal amidation. researchgate.net This process involves the enzymatic conversion of the C-terminal carboxylic acid group into an amide. nih.gov While not every dinoponeratoxin is amidated, this modification is present in approximately half of the major peptides found in the venom, such as in the dinoponeratoxin Da-1837. researchgate.net
The amidation reaction is catalyzed by a bifunctional enzyme known as peptidylglycine α-amidating monooxygenase (PAM). nih.gov This enzyme acts on precursor peptides that have a glycine (B1666218) residue at their C-terminus. In a two-step process, the PAM enzyme first hydroxylates the α-carbon of the C-terminal glycine, and then a subsequent enzymatic step cleaves the bond to release a glyoxylate (B1226380) molecule, leaving the preceding amino acid residue with an amidated C-terminus. nih.gov This modification is common in many bioactive peptides and hormones, as it often enhances their stability and biological activity. nih.govnih.gov
Transcriptomic and proteomic analyses are complementary techniques essential for identifying PTMs. uts.edu.au While transcriptome analysis reveals the precursor gene sequences, proteomics is required to confirm the final mature peptide's modifications, such as amidation. uts.edu.au
Table 1: Observed Post-Translational Modifications in Dinoponeratoxins
| Modification | Description | Example Toxin |
|---|
| C-terminal Amidation | The addition of an amide group to the C-terminus of the peptide, often from a C-terminal glycine residue. nih.gov | Dinoponeratoxin Da-1837 researchgate.net |
Proteolytic Processing Mechanisms
The biosynthesis of this compound, like many other venom peptides, involves the creation of a larger, inactive precursor protein that is subsequently modified to yield the final, active toxin. This process relies heavily on specific proteolytic cleavage events. Analysis of the venom gland transcriptome of the closely related ant species, Dinoponera quadriceps, has provided significant insights into the structure of dinoponeratoxin precursors. nih.govplos.org
Gene sequences coding for dinoponeratoxins reveal that they are synthesized as prepropeptides. nih.govantgenomes.org This precursor structure typically consists of three distinct regions:
A Signal Peptide (Pre-peptide): Located at the N-terminus, this sequence directs the nascent polypeptide into the secretory pathway. It is recognized and cleaved off by signal peptidases during translocation into the endoplasmic reticulum. nih.gov
A Pro-region: This is an intervening peptide sequence located between the signal peptide and the mature toxin sequence. nih.gov Pro-regions can play various roles, including ensuring the correct folding of the mature peptide and keeping the toxin inactive until it is secreted. This region is removed by specific proteases.
The Mature Toxin Sequence: This is the portion that becomes the final, biologically active this compound after all processing steps are complete.
Transcriptome studies have identified precursor sequences, such as contig_145 from D. quadriceps, which shows high similarity to the mature Da-3105 peptide from D. australis. nih.govantgenomes.org The alignment of these precursor sequences clearly shows the distinct signal peptide and pro-regions that are cleaved to release the mature toxin. nih.govplos.org The presence of these precursor regions is a hallmark of a sophisticated biosynthetic pathway that ensures toxins are safely produced and stored before use. nih.govantgenomes.org Furthermore, proteomic analysis of D. australis venom has detected numerous peptide fragments, suggesting that bioactive peptides may be encrypted within the dinoponeratoxin precursors and released through this proteolytic processing. plos.org
Table 2: Structure of Dinoponeratoxin Precursor (based on homologous sequences)
| Precursor Region | Function | Status in Mature Toxin |
|---|---|---|
| Signal Peptide | Directs protein for secretion. nih.gov | Cleaved and absent. nih.gov |
| Pro-region | May assist in folding and maintain inactivity. nih.gov | Cleaved and absent. nih.gov |
| Mature Toxin | The final, active peptide sequence. | The final product (e.g., Da-3105). nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dinoponeratoxin Da-1837 |
| Glycine |
| Glyoxylate |
Molecular Mechanisms of Action and Biological Activities
Interaction with Cellular Membranes
A key aspect of Dinoponeratoxin Da-3105's bioactivity lies in its ability to interact with and disrupt cellular membranes. This interaction is fundamental to its toxic effects on prey and its antimicrobial capabilities.
The entry of toxins into a cell is a critical step for their activity. For many venom peptides, this process involves initial binding to receptors on the cell surface, which can trigger conformational changes in the toxin and facilitate its entry. nih.govmdpi.com Following this, the toxin may penetrate the cell membrane directly or be internalized through endocytosis. nih.gov The ability of this compound to permeabilize membranes, as suggested by its pore-forming capabilities, is a likely mechanism for its cellular entry and the entry of other venom components. plos.org Research on related dinoponeratoxin analogues has demonstrated their ability to significantly alter membrane permeability. nih.gov
Modulation of Ion Channels and Receptors
The neurotoxic effects observed in prey following envenomation by Dinoponera ants suggest that components of the venom, potentially including dinoponeratoxins, interact with the nervous system. nih.govnih.gov This interaction is often mediated through the modulation of ion channels and neurotransmitter receptors. nih.govnih.gov
Poneratoxin (B1178479), a neurotoxic peptide from the bullet ant Paraponera clavata, is a known modulator of voltage-gated sodium channels. nih.govnih.gov While this compound is structurally distinct from Poneratoxin, another peptide from the Dinoponera australis venom, Da-1837, shares homology with Poneratoxin, suggesting a potential for sodium channel modulation within the venom cocktail. nih.govresearchgate.net this compound itself has a high degree of sequence identity with ponericin G2, another antimicrobial peptide. nih.govunesp.brresearchgate.net This suggests that while Da-3105's primary role may be antimicrobial through membrane disruption, the venom as a whole possesses neurotoxic capabilities through peptides like Da-1837 that target ion channels. nih.govnih.gov
The complex symptoms induced by the venom in vertebrates point towards a broad range of pharmacological targets. nih.gov Neurotransmitters and their receptors are key components of the nervous system, and their modulation can lead to excitatory or inhibitory effects. wikipedia.org The interaction between peptides and various neurotransmitter systems, such as the dopamine (B1211576) system, has been a subject of extensive research. embopress.orgnih.govnih.gov While direct evidence for this compound interacting with specific neurotransmitter receptors is currently limited, the diverse effects of the venom suggest that some of its components could interact with a variety of receptors or ion channels beyond just sodium channels. nih.govhunaja.net For instance, some toxins are known to interact with receptors for glutamate (B1630785) or GABA. frontiersin.org
Antimicrobial Properties
A significant and well-documented activity of this compound is its antimicrobial action. biocompare.comamericanchemicalsuppliers.com This property is shared with many other peptides found in ant venoms, which serve to protect the ants from pathogenic microorganisms. unesp.brnih.gov
This compound has been shown to possess antibacterial activity. biocompare.comamericanchemicalsuppliers.com Its sequence similarity to ponericin G2, a known antimicrobial peptide, further supports this function. nih.govresearchgate.netresearchgate.net Research on related dinoponeratoxins, such as Dq-3162 from Dinoponera quadriceps, has demonstrated significant bacteriostatic and bactericidal effects against antibiotic-resistant bacteria. ufc.br These peptides often act by disrupting the bacterial cell membrane. researchgate.net Studies on other dinoponeratoxin analogues have confirmed their ability to inhibit the growth of and even eradicate strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov
| Peptide/Toxin | Source Organism | Homology/Similarity | Known/Suspected Activity |
| This compound | Dinoponera australis | Ponericin G2. nih.govresearchgate.net | Antimicrobial. biocompare.comamericanchemicalsuppliers.com |
| Dinoponeratoxin Da-3177 | Dinoponera australis | Ponericin G2. nih.govresearchgate.net | Antimicrobial (presumed). |
| Poneratoxin | Paraponera clavata | Da-1837 (from D. australis). nih.govresearchgate.net | Sodium channel modifier. nih.govnih.gov |
| Ponericin G2 | Pachycondyla goeldii | This compound, Da-3177. nih.govresearchgate.net | Antimicrobial. nih.gov |
| Dq-3162 | Dinoponera quadriceps | Ponericin-like. ufc.br | Bacteriostatic, bactericidal. ufc.br |
| M-PONTX-Dq3a analogues | Dinoponera quadriceps | --- | Antimicrobial, anti-biofilm. nih.gov |
Antibacterial Activity Spectrum
Research indicates that the venom containing this compound possesses broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net While specific minimum inhibitory concentration (MIC) values for the isolated Da-3105 peptide are not extensively detailed in the available literature, the activity of the whole venom and homologous peptides provides significant insight into its capabilities. The venom of the related ant, Pachycondyla striata, which also contains antimicrobial peptides, has been shown to inhibit various pathogenic bacteria. researchgate.net
Table 1: Postulated Antibacterial Spectrum of this compound (Based on Venom Activity)
| Bacterial Type | Activity |
|---|---|
| Gram-positive Bacteria | Inhibitory |
Antifungal Activity Investigations
Investigations into the antifungal properties of related ponericin-like peptides from the venom of the giant ant Dinoponera quadriceps show a broad spectrum of candicidal (Candida-killing) activity. researchgate.net These peptides exhibit both fungicidal and fungistatic effects, which are time-dependent and characterized by a rapid onset. researchgate.net Given the high degree of homology between toxins from Dinoponera australis and Dinoponera quadriceps, it is plausible that Da-3105 also possesses significant antifungal capabilities, although direct studies on this specific peptide are limited. nih.gov The demonstrated action against various Candida species positions these related peptides as potential candidates for developing new antifungal therapies. researchgate.net
Mechanisms of Antimicrobial Action (e.g., Membrane Perturbation)
The primary mechanism of antimicrobial action for this compound and related peptides is the perturbation and disruption of microbial cell membranes. researchgate.netnih.gov Antimicrobial peptides (AMPs) like Da-3105 are typically unstructured in aqueous solutions but adopt an amphipathic α-helical structure upon encountering a lipid membrane. nih.gov This structural change is crucial for their interaction with and disruption of the membrane. nih.govnih.gov
The process generally involves:
Electrostatic Attraction : The positively charged peptide is attracted to the negatively charged surface of the microbial membrane. nih.gov
Membrane Insertion and Pore Formation : Upon binding, the peptide inserts itself into the lipid bilayer. This action can lead to the formation of pores through models such as the "barrel-stave" or "toroidal pore" mechanism, or it may disrupt the membrane in a detergent-like manner as described by the "carpet" model. nih.govfrontiersin.org This breach of the membrane's integrity leads to leakage of cellular contents and ultimately, cell death. nih.gov The fungicidal action of homologous peptides from D. quadriceps has been explicitly linked to membrane disruption. researchgate.net
Insecticidal Activity Mechanisms (at cellular/molecular level)
The venom of D. australis is highly effective at paralyzing invertebrate prey, a function attributed to its complex cocktail of toxins, including dinoponeratoxins. researchgate.netresearchgate.net The insecticidal action is largely believed to stem from cytolytic peptides that disrupt cell membranes, a strategy common among ant venoms. nih.gov These peptides can act synergistically to quickly kill prey by causing widespread cellular damage. nih.gov
Effects on Insect Neurotransmission or Musculature
While the primary role of Da-3105 appears to be cytolytic, the venom it belongs to certainly has neurotoxic effects. researchgate.netnih.gov Ant venoms often contain neurotoxins that induce paralysis by targeting ion channels in the nervous system of their prey. nih.gov Although direct evidence of Da-3105 acting as a neurotoxin is scarce, another major peptide in the same venom, Da-1837, shows homology to poneratoxin, a known sodium channel modifier. researchgate.net This indicates that the venom employs a multi-faceted strategy, combining membrane-disrupting peptides with specific neurotoxins to rapidly immobilize prey. The paralytic effect observed in invertebrates stung by D. australis is a clear manifestation of this combined assault on both cellular integrity and neuromuscular function. researchgate.netresearchgate.net
Cellular Targets in Invertebrates
The principal cellular target for this compound in invertebrates is the cell membrane. nih.gov As a membrane-active peptide, its insecticidal effect is achieved by disrupting the integrity of various cell types, leading to rapid cell death. nih.govresearchgate.net This non-specific cytolytic action is a hallmark of many venom peptides used for predation. nih.gov In addition to this general membrane disruption, the venom as a whole also contains peptides that likely have more specific cellular targets within the insect's nervous system, such as voltage-gated ion channels, which are targeted by the neurotoxic components of the venom. researchgate.netnih.gov
Ecological and Evolutionary Aspects of Dinoponeratoxin Da 3105 Function
Role in Prey Immobilization and Predation
The primary ecological function of Dinoponeratoxin Da-3105 is to facilitate prey capture. As central-place foragers, Dinoponera ants hunt a wide variety of arthropods, including insects and spiders. The venom, containing this compound, is injected into the prey via a powerful sting. This toxin is specifically adapted to rapidly immobilize prey, a critical advantage for a solitary hunter that must subdue often large and struggling victims efficiently.
The neurotoxic effects of this compound are targeted at the victim's nervous system, leading to paralysis. This swift incapacitation prevents the prey from escaping or inflicting injury on the ant. The immobilized prey can then be safely transported back to the nest to feed the colony's larvae. The effectiveness of this toxin is a significant factor in the predatory success of Dinoponera ants, allowing them to secure a reliable food source within their ecosystem.
Contribution to Colony Defense Mechanisms
Beyond its role in predation, this compound is a vital component of the colony's defense arsenal (B13267). The large size of Dinoponera ants and their nests makes them a potential target for various predators. The potent sting, delivering a cocktail of toxins including this compound, serves as a formidable deterrent.
The painful and debilitating effects of the venom can ward off vertebrate and invertebrate predators alike. This defensive capability is crucial for the survival and integrity of the colony, protecting the queen, brood, and food stores from external threats. The presence of powerful toxins like this compound underscores the importance of chemical defenses in the competitive and often hostile environments these ants inhabit.
Venom Compositional Diversity and Ecological Niches
Research into the venom of Dinoponera species has revealed significant compositional diversity, and this compound is a part of this complex and variable mixture. Studies have shown that the venom profiles of Dinoponera ants can differ between geographically distinct populations. nih.gov This variation suggests that the venom composition, including the specific isoforms and concentrations of dinoponeratoxins, is subject to local adaptive pressures.
The specific ecological niche occupied by a Dinoponera colony, including the prevalent types of prey and predators, likely influences the evolution of its venom. For instance, populations encountering different suites of prey may evolve venom that is more effective against the local fauna. This intraspecific variation in venom composition is a fascinating example of chemical adaptation, highlighting the dynamic interplay between the ants and their environment.
| Venom Component Class | General Function |
| Dinoponeratoxins (e.g., Da-3105) | Neurotoxic peptides for prey immobilization and defense |
| Pilosulin-like toxins | Peptides with potential antimicrobial and insecticidal properties |
| ICK-folded toxins | Cysteine-rich peptides, often with neurotoxic activity |
| Lethal-like toxins | Proteins with potential cytotoxic effects |
| Allergen proteins | Proteins that can elicit allergic reactions in vertebrates |
| Esterases (Phospholipases, Carboxylesterases) | Enzymes that can cause tissue damage and pain |
This table provides a generalized overview of the types of compounds found in Dinoponera venom, based on broader studies of the genus.
Evolutionary Pressures Driving Toxin Diversification
The evolution of this compound and other venom components is driven by a classic co-evolutionary arms race between predator and prey, as well as between the ants and their own predators. Natural selection continuously favors mutations in toxin genes that enhance the venom's efficacy.
For predation, there is selective pressure for toxins that can overcome the physiological resistance of prey. As prey species evolve mechanisms to tolerate the venom, the ants, in turn, evolve more potent or novel toxins. This reciprocal process leads to a diversification of venom peptides, resulting in a complex arsenal of toxins like this compound.
Similarly, in a defensive context, the evolution of the venom is shaped by the predators that threaten the colony. The need to inflict significant pain and deterrence drives the selection for highly active and painful venom components. The intricate and diverse nature of Dinoponera venom is a testament to the ongoing evolutionary pressures that shape these ants' chemical ecology.
Methodological Approaches in Dinoponeratoxin Da 3105 Research
Venom Collection and Sample Preparation Techniques
The foundational step in the study of Dinoponeratoxin Da-3105 is the acquisition of venom from Dinoponera australis. The primary method for obtaining venom for the characterization of its peptide components involves the manual dissection of the venom glands and reservoirs from specimens. This direct approach ensures a concentrated and pure source of the venom's contents. Once collected, the crude venom is typically subjected to preparation steps that may include pooling samples to obtain sufficient quantities for analysis and solubilizing the material in appropriate buffers for subsequent chromatographic separation.
Peptidomic and Proteomic Analysis
Peptidomic and proteomic strategies are central to identifying and characterizing the array of peptides and proteins within the ant venom, including Da-3105. These approaches provide a global snapshot of the venom's composition and allow for the detailed structural elucidation of individual components.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the complex mixture of molecules found in D. australis venom. nih.govresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is employed to fractionate the venom based on the hydrophobicity of its constituent peptides. nih.gov In a typical application for analyzing dinoponeratoxins, the crude venom is injected into an HPLC system equipped with a C18 column. nih.gov A gradient elution is performed using two mobile phases, commonly water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (Solvent A) and an organic solvent such as acetonitrile (B52724), also containing TFA (Solvent B). researchgate.netpensoft.net The peptides are separated as the concentration of Solvent B is gradually increased, with more hydrophobic peptides eluting at higher acetonitrile concentrations. pensoft.net The process is monitored by detectors, such as a Photo Diode Array (DAD), which measures absorbance at specific wavelengths to reveal the presence of peptide bonds. nih.govresearchgate.net This initial chromatographic analysis of D. australis venom revealed it to be a complex mixture containing over 75 distinct proteinaceous components. nih.govresearchgate.net
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is indispensable for determining the precise molecular weights of the venom peptides and for sequencing them. Following HPLC separation, the fractions are analyzed by an MS system, often coupled directly to the HPLC (LC-MS). nih.govnih.govplos.org An electrospray ionization (ESI) source is commonly used to generate charged peptide ions that can be analyzed by the mass spectrometer. researchgate.net
For the de novo sequencing of this compound, a combination of exact mass precursor ion selection and tandem mass spectrometry (MS/MS) is utilized. nih.govresearchgate.net In this process, the parent ion corresponding to the mass of Da-3105 is selectively isolated and then fragmented. The resulting fragment ions are analyzed to deduce the amino acid sequence of the peptide. nih.gov This technique, combined with Edman degradation, a classic protein sequencing method, allowed for the complete primary structure determination of Da-3105, identifying it as one of the most abundant peptides in the venom. nih.govresearchgate.net
Molecular Biology Techniques
To understand the genetic blueprint of venom toxins like Da-3105, researchers turn to molecular biology techniques. These methods allow for the identification of the genes encoding the toxins and provide a means for their potential recombinant production.
Transcriptome Sequencing (RNA-Seq, EST library)
Transcriptome analysis of venom glands provides comprehensive insight into the genes being actively expressed to produce venom components. While specific transcriptome studies focusing solely on Dinoponera australis are not extensively detailed in the available literature, research on the closely related species Dinoponera quadriceps serves as a strong methodological precedent. nih.govplos.orgnih.govsemanticscholar.org In these studies, venom glands are dissected, and total RNA is extracted. nih.govplos.org This RNA is then used to construct a cDNA library. nih.govplos.org
High-throughput sequencing technologies, such as RNA-Seq, are applied to this cDNA to generate millions of sequence reads. nih.govplos.org These reads are then assembled de novo into contigs, representing the messenger RNA (mRNA) transcripts present in the venom gland. nih.govplos.orgsemanticscholar.org Bioinformatic analysis of these contigs allows for the identification of sequences that code for toxin precursors. nih.gov Such analyses on D. quadriceps have confirmed that dinoponeratoxins are a predominant component of the venom gland transcriptome, with their precursors being among the highly expressed transcripts. nih.gov This approach reveals not only the sequence of the mature toxin but also the structure of its precursor protein, including signal peptides and propeptide regions that are cleaved off during post-translational modification.
cDNA Cloning and Expression
Following the identification of a toxin's transcript, cDNA cloning and heterologous expression are standard techniques to produce the toxin in a controlled laboratory setting for further study. This involves synthesizing a cDNA copy of the mRNA transcript for the toxin precursor. This cDNA is then inserted into an expression vector, such as a plasmid. nih.govnih.gov The recombinant vector is subsequently introduced into a host organism, typically bacteria like Escherichia coli or yeast, which then transcribes and translates the gene to produce the recombinant toxin. nih.govnih.gov
While this is a standard and powerful methodology in toxinology, specific studies detailing the successful cDNA cloning and expression of this compound are not prominently featured in the reviewed scientific literature. The application of this technique would be essential for producing large quantities of the toxin for detailed pharmacological and structural studies, overcoming the limitations of relying solely on venom extracted from the ants.
Data Tables
Table 1: Analytical Techniques in this compound Research
| Technique | Purpose | Key Findings/Application for Da-3105 |
| Venom Gland Dissection | Collection of raw venom | Provides the source material for peptide isolation. |
| Reversed-Phase HPLC | Separation of venom components | Fractionates the complex venom, allowing for the isolation of individual peptides like Da-3105. nih.gov |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the mass of Da-3105. nih.gov |
| Tandem MS (MS/MS) | Peptide sequencing | Used for de novo sequencing of the amino acid chain of Da-3105. nih.gov |
| Edman Degradation | Peptide sequencing | Complements MS/MS data to confirm the N-terminal amino acid sequence. nih.gov |
| Transcriptome Sequencing | Identification of toxin genes | Identifies the precursor mRNA transcripts for dinoponeratoxins in related species. nih.govplos.orgnih.gov |
In Vitro and Ex Vivo Pharmacological Assays
The pharmacological investigation of this compound and its analogs involves a suite of specialized in vitro and ex vivo assays designed to elucidate their biological activities at the molecular and cellular levels. These methodological approaches are crucial for characterizing the toxin's mechanisms of action, particularly concerning its effects on ion channels, cell membranes, and microbial organisms.
Electrophysiological Recordings for Ion Channel Modulation
While specific electrophysiological studies on this compound are not extensively detailed in publicly available literature, the general approach for venom-derived peptides involves sophisticated techniques to assess their interaction with ion channels. Venoms from the Dinoponera genus are known to contain a variety of peptides, including those with neurotoxic potential that target these channels. scienceopen.com The primary methodology to investigate such effects is patch-clamp electrophysiology. nih.govelifesciences.org
This technique allows for the direct measurement of ionic currents flowing through individual channels in a cell membrane. nih.gov Researchers can use various configurations of the patch-clamp technique, such as whole-cell, inside-out, and outside-out patches, to study the effects of the toxin when applied to either the intracellular or extracellular side of the membrane. For instance, a peptide homologous to poneratoxin (B1178479), a known sodium channel modifier, has been identified in Dinoponera australis venom, suggesting that dinoponeratoxins could have similar targets. researchgate.net
In a typical experiment, a cell line expressing a specific ion channel of interest (e.g., voltage-gated sodium or calcium channels) would be cultured, and a micropipette would form a high-resistance seal with the cell membrane. nih.govdtic.mil The baseline channel activity is recorded, and then the Dinoponeratoxin is introduced into the system. Changes in the channel's gating properties, such as activation, inactivation, and conductance, would indicate modulation by the toxin. This approach is essential for determining the toxin's specificity and potency as an ion channel blocker, activator, or modulator. frontiersin.orgnih.gov
Cellular Assays for Membrane Integrity and Cytotoxicity
A key aspect of characterizing venom peptides is determining their cytotoxicity and ability to disrupt cell membranes. scienceopen.com These assays are critical for understanding the lytic and potentially therapeutic or harmful effects of the toxin on various cell types.
One of the most common methods is the hemolysis assay , which assesses the toxin's ability to rupture red blood cells (erythrocytes). In a study on a closely related synthetic dinoponeratoxin, sDq-3162 from Dinoponera quadriceps, low cytotoxicity to human erythrocytes was noted, indicating that this particular peptide has limited hemolytic activity. nih.gov This assay typically involves incubating different concentrations of the peptide with a suspension of washed erythrocytes. The release of hemoglobin, which indicates cell lysis, is then measured spectrophotometrically.
Another standard method is the lactate dehydrogenase (LDH) release assay . LDH is a stable cytoplasmic enzyme present in most cells. nih.gov If the cell membrane is compromised by a substance like a dinoponeratoxin, LDH leaks into the surrounding culture medium. nih.gov The amount of LDH in the medium can be quantified through an enzymatic reaction that results in a color change, providing a direct measure of cell membrane damage and cytotoxicity. nih.gov
Furthermore, viability assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay can be employed. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into purple formazan (B1609692) crystals. A reduction in the amount of formazan produced in toxin-treated cells compared to control cells indicates a decrease in cell viability, either through cell death or inhibition of proliferation.
Antimicrobial Activity Assays
Many ant venom peptides, including the family of dinoponeratoxins, exhibit antimicrobial properties. scienceopen.comresearchgate.net The primary method for quantifying this activity is the determination of the Minimal Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. uniba.sk
A study on the synthetic dinoponeratoxin sDq-3162, which is structurally similar to Da-3105, provides specific findings on its antimicrobial efficacy. researchgate.netnih.gov The antimicrobial activity was evaluated against several strains of antibiotic-resistant bacteria using a broth microdilution method, a standard technique for determining MIC values. nih.govnih.gov In this assay, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in microtiter plates, and a standardized number of bacteria are added to each well. nih.gov After incubation, the wells are visually inspected for turbidity to identify the MIC.
The research on sDq-3162 demonstrated significant bacteriostatic and bactericidal effects. nih.gov The peptide was particularly effective against carbapenem-resistant clinical isolates. nih.gov The study also explored the synergistic effects of sDq-3162 with conventional antibiotics, revealing that the peptide could reduce the MICs of these antibiotics, highlighting its potential in combination therapies. nih.gov
Below is a data table summarizing the Minimal Inhibitory Concentration (MIC) of the related dinoponeratoxin, sDq-3162, against various carbapenem-resistant bacteria.
| Bacterial Strain | Type | MIC of sDq-3162 (μM) |
| Acinetobacter baumannii | Carbapenem-Resistant | 5 - 10 |
| Klebsiella pneumoniae | Carbapenem-Resistant | 5 - 10 |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 5 - 10 |
This data is for the related compound sDq-3162 as reported in scientific literature. nih.gov
Future Directions and Research Gaps
Unexplored Molecular Targets and Pathways
A primary research gap is the identification of the specific molecular targets and signaling pathways modulated by Dinoponeratoxin Da-3105. While some ant venom toxins, such as Poneratoxin (B1178479) from the bullet ant, are known to modulate voltage-gated sodium channels, the precise molecular interactions of Da-3105 have not been elucidated.
Future investigations should aim to:
Screen for Receptor Binding: A comprehensive screening of Da-3105 against a panel of ion channels, G-protein coupled receptors, and other cell surface receptors is necessary to identify its primary targets.
Elucidate Mechanism of Action: Research should focus on whether Da-3105 acts as a channel blocker, an agonist, an antagonist, or a modulator of enzymatic activity.
Investigate Cytolytic Properties: Many cytolytic peptides found in ant venoms act as membrane-disrupting agents. nih.gov It is crucial to investigate whether Da-3105 exhibits similar pore-forming or membrane-destabilizing activities, which could explain a broad range of its biological effects.
Advanced Structural Determination (e.g., NMR, X-ray Crystallography)
To date, the characterization of this compound has primarily relied on de novo sequencing. A detailed three-dimensional structure is paramount for understanding its function and for any rational drug design efforts.
Future research should prioritize:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR studies would be invaluable for determining the three-dimensional structure of Da-3105 in a membrane-mimicking environment, providing insights into its folding and interaction with lipid bilayers.
X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography could provide a high-resolution atomic model of its structure. This would offer a precise understanding of its conformational properties and potential binding sites.
A high-resolution structure would facilitate a deeper understanding of its mechanism of action and guide the design of synthetic analogs with improved potency or selectivity.
Synthetic Biology Approaches for Toxin Production and Modification
The natural yield of this compound from ant venom is a significant limiting factor for extensive research. Synthetic biology and recombinant expression systems offer a promising avenue to overcome this challenge. The successful creation of a bioinsecticide using a recombinant baculovirus to produce poneratoxin demonstrates the feasibility of this approach for related toxins. nih.gov
Future directions in this area include:
Recombinant Peptide Production: Developing robust systems for the large-scale production of Da-3105 in bacterial, yeast, or insect cell expression systems.
Bioengineering of Toxin Analogs: Utilizing site-directed mutagenesis to create a library of Da-3105 variants. This would enable structure-activity relationship studies to identify key residues responsible for its biological activity and to engineer toxins with enhanced or novel properties.
Investigation of Synergistic Effects with Other Venom Components
Key research questions to address include:
Interaction with Other Dinoponera Toxins: Investigating whether Da-3105 acts in concert with other peptides or enzymes present in the Dinoponera australis venom to enhance their collective effect.
Potentiation of Other Bioactive Molecules: Exploring the potential of Da-3105 to potentiate the activity of other therapeutic agents by increasing cell membrane permeability.
Q & A
Q. What structural and functional characteristics define Dinoponeratoxin Da-3105, and how are these properties experimentally determined?
this compound, a peptide toxin from the venom of Dinoponera quadriceps, is characterized by its cysteine-rich framework and inhibitory cysteine-knot (ICK) motif, which stabilizes its tertiary structure . Methodologically, its structural features are resolved using nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, while functional assays (e.g., electrophysiology or cell-based toxicity tests) evaluate its bioactivity. Transcriptome sequencing of venom glands has identified precursor isoforms and post-translational modifications critical for its activity .
Q. How is this compound isolated and purified from natural sources for experimental use?
Isolation involves dissecting venom glands from D. quadriceps, followed by venom extraction and fractionation via reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is validated using mass spectrometry (MS) and Edman degradation for sequence confirmation . Challenges include low venom yield and the need for specialized handling due to the peptide’s instability in non-optimized buffers.
Q. What in vitro assays are used to assess this compound’s biological activity (e.g., antitrypanosomal effects)?
Antitrypanosomal activity is typically evaluated using Trypanosoma cruzi cultures treated with varying toxin concentrations. Viability is measured via colorimetric assays (e.g., resazurin reduction), and IC50 values are calculated. Controls include untreated parasites and reference drugs (e.g., benznidazole) to validate assay sensitivity . Dose-response curves and time-kill studies further characterize efficacy and kinetics.
Advanced Research Questions
Q. How can conflicting results in this compound’s mechanism of action be resolved across studies?
Discrepancies often arise from differences in experimental models (e.g., cell lines vs. primary cells) or toxin preparation methods. To address this, researchers should:
- Standardize toxin purification protocols (e.g., buffer composition, storage conditions).
- Use orthogonal assays (e.g., patch-clamp electrophysiology and calcium imaging) to cross-validate ion channel modulation claims.
- Perform comparative meta-analyses of transcriptomic and proteomic datasets to identify context-dependent interactions .
Q. What multi-omics strategies are suitable for studying this compound’s biosynthesis and evolutionary diversification?
A combined transcriptomic-proteomic approach is optimal. Transcriptome sequencing (e.g., Illumina RNA-Seq) identifies toxin precursor mRNAs and splice variants, while tandem MS validates translated peptides. Phylogenetic analysis of ICK toxin sequences across hymenopteran species can reveal evolutionary divergence patterns. For example, D. quadriceps venom gland transcriptomes identified 18,546 contigs, 6,463 of which had homology to known venom components .
Q. How can researchers optimize experimental designs to evaluate this compound’s in vivo efficacy and toxicity?
Preclinical studies require:
- Animal models : Use T. cruzi-infected mice to assess antitrypanosomal activity in vivo.
- Dosage optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine safe therapeutic windows.
- Toxicity screens : Evaluate off-target effects on mammalian ion channels (e.g., Nav1.7) using whole-cell patch-clamp assays.
- Data triangulation : Compare in vitro IC50 values with in vivo parasite load reduction to validate translational relevance .
Methodological and Analytical Challenges
Q. What computational tools are effective for predicting this compound’s target receptors or binding sites?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model toxin-receptor interactions. Homology modeling based on structurally characterized ICK toxins (e.g., µ-conotoxins) can predict binding interfaces. Experimental validation via alanine scanning mutagenesis of the toxin’s surface residues further refines these predictions.
Q. How should researchers address low yields of this compound in recombinant expression systems?
Strategies include:
- Codon optimization : Enhance peptide expression in E. coli or yeast by adapting codon usage to the host organism.
- Fusion tags : Use solubility-enhancing tags (e.g., SUMO or GST) with protease-cleavable linkers.
- Refolding protocols : Optimize redox conditions (e.g., glutathione gradients) for proper disulfide bond formation.
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of this compound research in manuscripts?
Follow journal-specific standards (e.g., Biological Chemistry):
- Methods : Detail venom collection, purification steps, and assay conditions to enable replication.
- Results : Use tables to summarize IC50 values, structural parameters (e.g., RMSD from MD simulations), and transcriptome contig statistics (e.g., 2,514,767 raw reads assembled into 18,546 contigs ).
- Discussion : Contrast findings with prior studies on ant venoms and explicitly state limitations (e.g., lack of in vivo data) .
Q. How can researchers leverage negative or inconclusive results in this compound studies?
Negative data (e.g., lack of cytotoxicity in certain cell lines) should be reported transparently in appendices or supplementary materials. Discuss potential causes, such as assay sensitivity limits or species-specific toxin resistance. These findings guide hypothesis refinement and resource allocation for future work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
